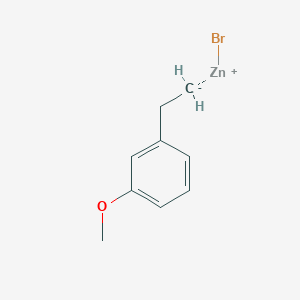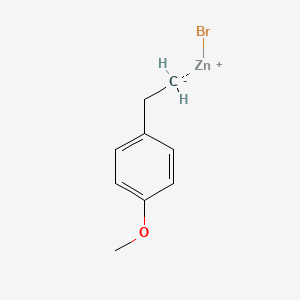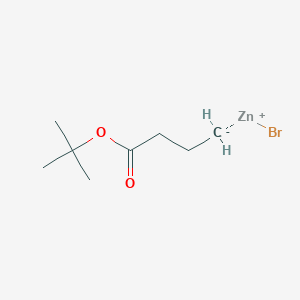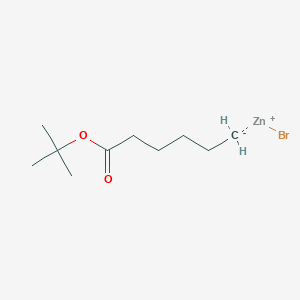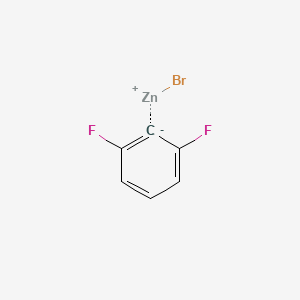
2,6-Difluorophenylzinc bromide 0.5M in Tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorophenylzinc bromide 0.5M in Tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is a solution of 2,6-difluorophenylzinc bromide in tetrahydrofuran, a solvent known for its ability to stabilize reactive intermediates. The presence of fluorine atoms in the phenyl ring enhances the reactivity and selectivity of this reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Difluorophenylzinc bromide can be synthesized through the reaction of 2,6-difluorobromobenzene with zinc in the presence of a suitable activator, such as a halide salt. The reaction is typically carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Difluorobromobenzene+Zinc→2,6-Difluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of 2,6-difluorophenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reaction is monitored for temperature and pressure to ensure optimal yield and purity. The product is then purified and standardized to a 0.5M concentration in tetrahydrofuran.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Difluorophenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form carbon-carbon bonds.
Oxidative Addition: Participates in transition metal-catalyzed cross-coupling reactions.
Transmetalation: Transfers the phenyl group to other metals, such as palladium or nickel.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and carbonyl compounds.
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Major Products:
Aryl-alkyl compounds: Formed through nucleophilic substitution.
Biaryl compounds: Result from cross-coupling reactions.
Aryl ketones: Produced by reactions with carbonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Difluorophenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of fluorinated analogs of natural products.
Medicine: The compound is instrumental in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, 2,6-difluorophenylzinc bromide is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,6-difluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic center. The zinc atom acts as a nucleophilic activator, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms increases the electron density on the phenyl ring, enhancing its reactivity towards electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
- 2,6-Difluorobenzylzinc bromide
- 4-Fluorophenylzinc bromide
- 4-Bromo-2-fluorophenylzinc iodide
Comparison:
- Reactivity: 2,6-Difluorophenylzinc bromide exhibits higher reactivity due to the electron-withdrawing effect of the fluorine atoms.
- Selectivity: The position of the fluorine atoms in the phenyl ring influences the selectivity of the reactions.
- Stability: The tetrahydrofuran solvent stabilizes the organozinc reagent, making it more suitable for various synthetic applications.
2,6-Difluorophenylzinc bromide stands out due to its unique combination of reactivity, selectivity, and stability, making it a valuable reagent in both academic and industrial research.
Propiedades
IUPAC Name |
bromozinc(1+);1,3-difluorobenzene-2-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSMUDJGPPCOFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C(=C1)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307021 |
Source


|
| Record name | Bromo(2,6-difluorophenyl)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380918-98-8 |
Source


|
| Record name | Bromo(2,6-difluorophenyl)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)
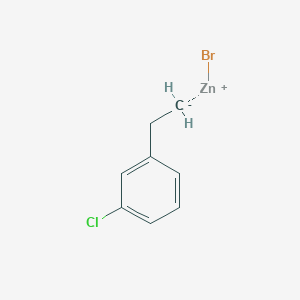
![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)


![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)
